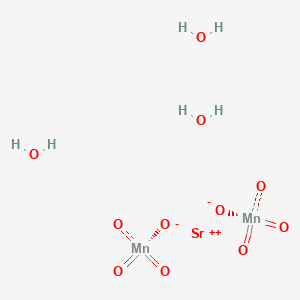

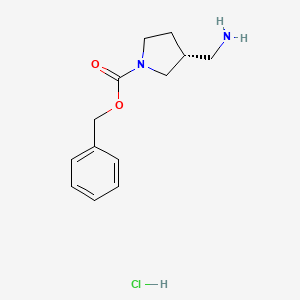

![molecular formula C6H3ClIN3 B578016 6-クロロ-3-ヨードイミダゾ[1,2-a]ピラジン CAS No. 1245645-10-6](/img/structure/B578016.png)

6-クロロ-3-ヨードイミダゾ[1,2-a]ピラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

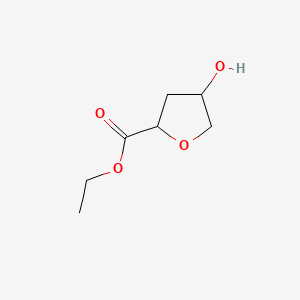

6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a chemical compound with the CAS Number: 1245645-10-6 . It has a molecular weight of 279.47 . The IUPAC name for this compound is 6-chloro-3-iodoimidazo[1,2-a]pyrazine .

Molecular Structure Analysis

The InChI code for 6-Chloro-3-iodoimidazo[1,2-A]pyrazine is 1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . The InChI key is RPIWFMDUHRBONR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

結核治療

最近の研究では、Q203などのイミダゾ[1,2-a]ピリジン誘導体が、結核(TB)モデルにおける細菌負荷の減少に有効であることが示されています。 特に、ある研究では、急性TBマウスモデルにおいて、Q203をさまざまな用量で投与したときに、細菌負荷が有意に減少したことが示唆されています .

創薬スキャフォールド

6-クロロ-3-ヨードイミダゾ[1,2-a]ピラジンを含む、縮合二環式ヘテロ環であるイミダゾピリジンは、医薬品化学における幅広い用途から、"薬物偏見"スキャフォールドとして認識されています . 新規治療薬の開発のための汎用性の高い基盤として役立ちます。

生物活性最適化

イミダゾ[1,2-a]ピリジン誘導体の生物活性の研究により、さまざまな標的に対する阻害活性を向上させるために、置換基の最適化が行われてきました .

材料科学への応用

イミダゾピリジンの構造特性により、医薬品化学の用途を超えて、材料科学分野にも有用なものとなっています .

有機合成

イミダゾ[1,2-a]ピラジンは、有機合成において汎用性の高いスキャフォールドとして機能し、さまざまな合成方法の開発を促進し、その反応性を示しています .

プレニル化阻害

研究では、特定の化合物の細胞毒性効果とRab11Aプレニル化の阻害を関連付けており、イミダゾ[1,2-a]ピリジン誘導体の別の潜在的な用途が明らかになっています .

Recent developments of imidazo[1,2-a]pyridine analogues as… Recent advances in development of imidazo[1,2-a]pyrazines: synthesis… Synthesis of the

Safety and Hazards

将来の方向性

While specific future directions for 6-Chloro-3-iodoimidazo[1,2-A]pyrazine were not found in the search results, the imidazo[1,2-a]pyrazine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that 6-Chloro-3-iodoimidazo[1,2-A]pyrazine could potentially have applications in the development of new drugs.

作用機序

Target of Action

This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to interact with various biological targets .

Mode of Action

Imidazo[1,2-a]pyridines, in general, are known to undergo radical reactions for direct functionalization . This suggests that 6-Chloro-3-iodoimidazo[1,2-A]pyrazine may interact with its targets through similar mechanisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-3-iodoimidazo[1,2-A]pyrazine . These factors can include pH, temperature, and the presence of other compounds.

特性

IUPAC Name |

6-chloro-3-iodoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIWFMDUHRBONR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857386 |

Source

|

| Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-10-6 |

Source

|

| Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

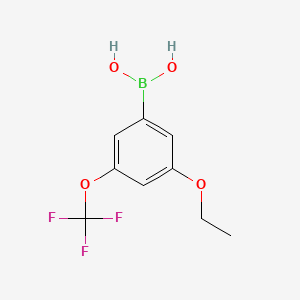

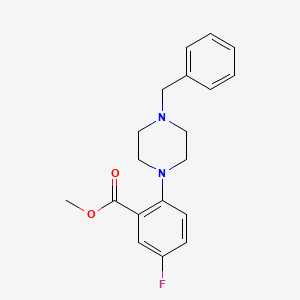

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)